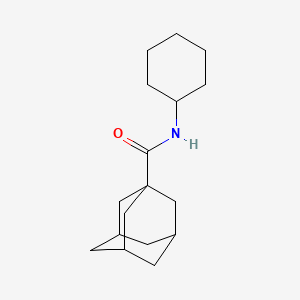

N-环己基-金刚烷-1-甲酰胺

描述

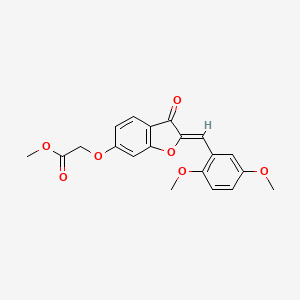

N-Cyclohexyladamantane-1-carboxamide is a small molecule that has drawn the attention of scientists and researchers in several fields due to its unique properties and potential applications. It has a molecular formula of C17H27NO and a molecular weight of 261.40 .

Synthesis Analysis

The synthesis of N-cyclohexyladamantane-1-carboxamide can be carried out in the sulfuric acid media . The yield of this reaction is reported to be 96% . Carbodiimides, a unique class of heterocumulene compounds, have been extensively used in the synthesis of N-heterocycles, including N-cyclohexyladamantane-1-carboxamide .Molecular Structure Analysis

The molecular structure of N-cyclohexyladamantane-1-carboxamide can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . Detailed and comprehensive analytical data have been acquired for this compound .科学研究应用

交叉脱氢偶联反应

通过交叉脱氢偶联反应,直接用甲酰胺对 C–H 和 X–H 键进行氨基甲酰化的研究已取得显著进展。这种新颖的方法可有效制备各种在医药化学和天然产物合成中普遍存在的羧酰胺、氨基甲酸酯和脲衍生物 (He, Wu, & Vessally, 2020)。

金催化的环异构化

N-炔丙基吲哚-2-羧酰胺在 AuCl3 催化下发生环异构化,生成 β-咔啉酮。这些衍生物用于 Pd(0) 催化的交叉偶联化学中,用于合成薰衣草霉素类似物 (England & Padwa, 2008)。

抗肿瘤化合物的合成

由 2-氰基氮丙啶和适当的异氰酸酯合成的 2-氰基氮丙啶-1-羧酰胺已显示出对各种肿瘤细胞的活性,包括对常见抗癌药物具有耐药性的菌株。取代基的亲脂性与其效力相关 (Iyengar et al., 1999)。

癌症治疗中的凋亡诱导剂

已合成并评估了环己烷-1-羧酰胺的体外抗肿瘤活性,以对抗各种癌细胞系。例如,一种化合物对乳腺癌细胞系 MCF-7 表现出有希望的活性 (Abd-Allah & Elshafie, 2018)。

抗菌活性

研究已经合成并评估了各种羧酰胺衍生物的生物活性,证明了它们作为抗生素和抗菌药物的潜力 (Ahmed, 2007)。

抗结核药

吲哚-2-羧酰胺已被确定为一类有希望的抗结核药,与标准结核药相比,其衍生物显示出更好的体外活性。这些化合物中的结构修饰显着提高了代谢稳定性 (Kondreddi et al., 2013)。

潜在的蚊虫驱避剂

羧酰胺衍生物已被探索作为潜在的蚊虫驱避剂,某些化合物在测试中表现出优于 DEET 的功效 (Katritzky et al., 2010)。

合成和表征用于分析目的

羧酰胺衍生物的合成和表征对于分析鉴定至关重要,它扩展了法医、毒理学和临床目的的正交分析的可能性 (Dybowski et al., 2020)。

有机合成中的新方法

研究探索了羧酰胺合成的新方法,为有机化学和药物开发的进步做出了重大贡献。例如,已研究了 N-甲酰基-N-甲基 α,β-不饱和酰胺的光环化,用于合成氮杂环丁烷-2,4-二酮 (Maruyama, Ishitoku, & Kubo, 1980)。

药物发现的潜力

羧酰胺在药物发现中发挥着重要作用,研究探索了它们在创造新治疗剂中的潜力,例如多巴胺 D2 受体的负变构调节剂 (Mistry et al., 2015)。

作用机制

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Carboxamide derivatives have been shown to exhibit anti-proliferative activities, suggesting that they may interact with cellular targets to inhibit cell growth .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Carboxamide derivatives have been associated with anti-proliferative activities, suggesting that they may induce changes at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

属性

IUPAC Name |

N-cyclohexyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAGPWZIKDXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)